5-O-Trityl-D-ribofuranose
Overview
Description
5-O-Trityl-D-ribofuranose is a chemical compound that plays a crucial role in biomedicine and pharmaceutical research . It serves as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues . Its significance lies in serving as a foundational building block for the creation of nucleotide prodrugs .
Synthesis Analysis
A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described . The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .Molecular Structure Analysis
The molecular formula of 5-O-Trityl-D-ribofuranose is C24H24O5 . It has a molecular weight of 392.44 . The structure of the compound includes a ribofuranose ring with a trityl group attached to the 5-O position .Chemical Reactions Analysis
A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified .Scientific Research Applications
Structural Studies
5-O-Trityl-D-ribofuranose has been involved in structural studies of ribose derivatives. For instance, its role in the formation of compounds such as 1:5′ - 5:1′-di-D-ribofuranose anhydride has been explored (Jeanloz, Barker, & Lock, 1951).
Catalysis in Stereoselective Syntheses
This compound has been used in catalytic processes for stereoselective synthesis. An example is the trityl salt-catalyzed stereoselective glycosylation of alcohols with 1-Hydroxyribofuranose, demonstrating its utility in synthesizing various β-ribofuranosides (Uchiro & Mukaiyama, 1996).
Precursor in Nucleoside Synthesis
5-O-Trityl-D-ribofuranose serves as a precursor in the synthesis of specialized nucleosides. For example, it has been used in the development of methods for synthesizing 2′-C-methylnucleosides, a critical component in certain biological processes (Beigelman et al., 1987).
Synthesis of Deoxy-Derivatives
Research shows its use in the synthesis of various deoxy-ribofuranose derivatives, such as 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose, which are important in developing pharmaceutical agents (Hao, 2010).
Enzyme Studies
5-O-Trityl-D-ribofuranose has been involved in studies related to enzymatic hydrolysis, providing insights into the behavior of acetylated D-Ribose derivatives under the influence of various enzymes (Car, Petrović, & Tomić, 2007).
Immunological Research
In immunological research, derivatives of ribofuranose, similar to 5-O-Trityl-D-ribofuranose, have been studied for their role in T-cell activation and recognition of microbial molecules, highlighting their potential significance in immune responses (Corbett et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZZFZLLPGMINF-YRNFEDNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447477 | |
Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Trityl-D-ribofuranose | |
CAS RN |
53225-58-4 | |
Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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